1-Acetyl-3-(2-oxo-2-phenylethylidene)indolin-2-one
Description
1-Acetyl-3-(2-oxo-2-phenylethylidene)indolin-2-one is a compound that belongs to the class of indolinone derivatives Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
(3E)-1-acetyl-3-phenacylideneindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-12(20)19-16-10-6-5-9-14(16)15(18(19)22)11-17(21)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEPOPHKDRFMGL-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC(=O)C3=CC=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C\C(=O)C3=CC=CC=C3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(2-oxo-2-phenylethylidene)indolin-2-one typically involves the reaction of indolin-2-one with an appropriate acetylating agent and a phenacylidene derivative. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and isatin imines, resulting in the formation of the desired indolin-2-one derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-(2-oxo-2-phenylethylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indolinone derivatives. Substitution reactions can result in a variety of substituted indolinone compounds.
Scientific Research Applications
1-Acetyl-3-(2-oxo-2-phenylethylidene)indolin-2-one has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(2-oxo-2-phenylethylidene)indolin-2-one involves its interaction with various molecular targets and pathways. One notable pathway is the activation of Nrf2-dependent phase 2 enzymes, which play a role in cellular defense mechanisms . The compound also exhibits inhibitory effects on NF-κB signaling, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxoethylidene)indolin-2-one: Shares a similar indolinone core but differs in the substituents attached to the core.
1,3-Dihydroindol-2-one: Another indolinone derivative with different functional groups.
3-Acylidene-2-oxindoles: These compounds have similar structural motifs and biological activities.
Uniqueness
1-Acetyl-3-(2-oxo-2-phenylethylidene)indolin-2-one stands out due to its specific acetyl and phenylethylidene substituents, which confer unique chemical and biological properties. Its ability to activate Nrf2 and inhibit NF-κB signaling distinguishes it from other indolinone derivatives, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
